Home > Products > Screening Compounds P15821 > Methylamino-PEG1-acid
Methylamino-PEG1-acid - 1367918-21-5

Methylamino-PEG1-acid

Catalog Number: EVT-275444
CAS Number: 1367918-21-5
Molecular Formula: C6H13NO3
Molecular Weight: 147.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Methylamino-PEG1-acid HCl salt is a PEG derivative containing a carboxylic acid with a methylamine group. The hydrophilic PEG spacer increases solubility in aqueous media. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

β-N-methylamino-L-alanine (BMAA)

    Compound Description: BMAA is a non-proteinogenic amino acid produced by various organisms, including cyanobacteria, diatoms, and dinoflagellates. [, , , ] It has been identified as a potential environmental neurotoxin, implicated in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. [, , , ] BMAA's toxicity is attributed to various mechanisms, including misincorporation into proteins, disruption of protein synthesis, and inhibition of enzyme activity. [, , ]

2,4-diaminobutyric acid (DAB)

    Compound Description: DAB is a structural isomer of BMAA, also produced by cyanobacteria and diatoms. [, , , ] It exhibits neurotoxic properties similar to BMAA. []

N-(2-aminoethyl)glycine (AEG)

    Compound Description: AEG is another structural isomer of BMAA, often found alongside BMAA and DAB in various organisms and environmental samples. [, , ] While its toxicity is less studied compared to BMAA and DAB, its presence as an isomer warrants investigation. []

β-amino-N-methyl-alanine (BAMA)

    Compound Description: BAMA is an isomer of BMAA, detected in various environmental samples along with BMAA and its other isomers. [] Limited research exists on its specific toxicity.

L-canavanine

  • Relevance: L-canavanine, while not a direct isomer of BMAA, serves as an important example of a toxic non-proteinogenic amino acid. Its mechanism of action, involving misincorporation, was initially proposed for BMAA as well. [] The study of L-canavanine highlights the complexity of attributing toxicity solely based on structural similarity and the importance of considering diverse mechanisms. This knowledge is crucial when investigating a potentially related compound like "Methylamino-PEG1-acid."

Overview

Methylamino-PEG1-acid is a compound characterized by the presence of a polyethylene glycol backbone, a carboxylic acid group, and a methylamine group. This structure imparts hydrophilic properties that enhance its solubility in aqueous environments, making it suitable for various biochemical applications. The compound is known for its ability to form stable amide bonds with primary amines, which is facilitated by the activation of the carboxylic acid group using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate .

Source

Methylamino-PEG1-acid can be synthesized from polyethylene glycol derivatives through reactions with methylamine sources. It is commercially available and can be obtained from chemical suppliers specializing in bioconjugation reagents .

Classification

This compound falls under the category of polyethylene glycol derivatives and is classified as a non-cleavable linker used in bio-conjugation processes. Its functional groups include an amine group and a carboxylic acid group, which are crucial for its reactivity and utility in forming conjugates with proteins and other biomolecules .

Synthesis Analysis

Methods

The synthesis of Methylamino-PEG1-acid typically involves the following steps:

  1. Starting Materials: A polyethylene glycol derivative is reacted with methylamine.
  2. Reaction Conditions: The reaction often requires specific conditions such as temperature control and the presence of solvents that can facilitate the reaction.
  3. Activation: To promote the formation of amide bonds, activation agents like EDC or HATU are employed to enhance the reactivity of the carboxylic acid group .

Technical Details

In industrial settings, the synthesis may be optimized for higher yields and purity through methods such as crystallization or chromatography. These methods ensure that the final product meets specifications required for research or commercial applications .

Molecular Structure Analysis

Structure

Methylamino-PEG1-acid has a molecular formula of C6H13NO3 and a molecular weight of 147.2 g/mol. The structure features:

  • A linear polyethylene glycol chain.
  • A terminal carboxylic acid group (-COOH).
  • A methylamine group (-NH2) linked to the PEG chain.

Data

The compound's structural properties contribute to its solubility and reactivity, making it effective for conjugation in biological systems .

Chemical Reactions Analysis

Reactions

Methylamino-PEG1-acid participates in several key chemical reactions:

  • Amide Bond Formation: The carboxylic acid group reacts with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.
  • Substitution Reactions: The methylamine group can engage in nucleophilic substitution reactions with electrophilic carbonyl compounds such as aldehydes and ketones .

Technical Details

These reactions are essential for creating conjugates that can be used in drug delivery systems or as part of therapeutic proteins. The ability to form stable linkers enhances the bioavailability and efficacy of the resulting compounds .

Mechanism of Action

Process

Methylamino-PEG1-acid functions primarily by facilitating the selective degradation of target proteins within cells via the ubiquitin-proteasome system. This mechanism involves tagging specific proteins for degradation, leading to altered cellular levels that can impact various signaling pathways .

Data

The action of Methylamino-PEG1-acid on target proteins results in reduced levels of these proteins, thereby influencing cellular processes critical for maintaining homeostasis and response to external stimuli .

Physical and Chemical Properties Analysis

Physical Properties

Methylamino-PEG1-acid is characterized by its hydrophilicity due to the polyethylene glycol component, which enhances its solubility in water-based environments.

Chemical Properties

Key chemical properties include:

  • Reactivity: Capable of forming stable amide bonds with primary amines.
  • Stability: The non-cleavable nature of the linker ensures that it remains intact under physiological conditions .

Relevant data regarding solubility and stability under various conditions are crucial for its application in biological systems.

Applications

Methylamino-PEG1-acid has several scientific uses, particularly in:

  • Bioconjugation: Serving as a linker for attaching drugs to proteins, enhancing pharmacokinetic properties.
  • Therapeutic Development: Utilized in the design of drug delivery systems that require stable linkages between therapeutic agents and carrier molecules.
  • Protein Modification: Employed in site-specific PEGylation processes to improve protein stability and reduce immunogenicity .
Introduction to PEGylation in Bioconjugation

Polyethylene glycol (PEG) chemistry has fundamentally transformed pharmaceutical development by addressing critical limitations of therapeutic molecules. The covalent attachment of PEG polymers – PEGylation – represents a cornerstone strategy for enhancing the pharmacokinetic profiles and physicochemical properties of bioactive molecules. This approach has evolved from simple polymer conjugates to sophisticated molecular engineering platforms where precise control over attachment chemistry and spatial configuration determines therapeutic outcomes. The strategic incorporation of short-chain PEG derivatives like Methylamino-PEG1-acid reflects a paradigm shift toward minimalist conjugation approaches that maximize functionality while minimizing structural perturbation [4] [6].

Historical Evolution of Polyethylene Glycol (PEG) in Drug Delivery Systems

The foundation of PEGylation technology was established in the late 1970s when Frank Davis and colleagues pioneered the conjugation of methoxy-PEG to proteins using cyanuric chloride coupling. This seminal work demonstrated that PEGylated proteins exhibited prolonged circulation half-lives and reduced immunogenicity compared to their native counterparts. Davis's early experiments with albumin and catalase marked the birth of a transformative technology that would address fundamental challenges in biotherapeutics [6].

The first-generation PEGylation technologies employed multi-functional PEG polymers that created heterogeneous mixtures of conjugates. This limitation became evident with the 1990 FDA approval of Adagen® (pegademase bovine), a PEGylated adenosine deaminase enzyme for severe combined immunodeficiency disease (SCID). Despite its therapeutic success, Adagen® suffered from variable bioactivity due to non-specific PEG attachment at multiple lysine residues. This heterogeneity prompted research into site-specific conjugation strategies that would preserve bioactivity while maintaining favorable pharmacokinetics [6].

A revolutionary advancement came with the 2002 approval of Neulasta® (pegfilgrastim), featuring a 20 kDa PEG chain specifically attached to the N-terminus of granulocyte colony-stimulating factor (G-CSF). This precision engineering represented a quantum leap in PEGylation technology, demonstrating that controlled site-specific conjugation could yield homogeneous products with optimized therapeutic profiles. The parallel development of PEGylated nanocarriers further expanded applications beyond protein therapeutics. Seminal work by Gabizon and Barenholz in the 1980s led to PEGylated liposomal doxorubicin (Doxil®), which exploited the Enhanced Permeability and Retention (EPR) effect for tumor-selective drug delivery [4].

Table 1: Evolution of PEGylation Technologies in Therapeutics

EraKey DevelopmentsRepresentative TherapeuticsTechnological Impact
1970s-1980sFirst protein PEGylation conceptsExperimental conjugatesDemonstrated extended half-life
1990sRandom multi-point PEGylationAdagen® (1990), Oncaspar® (1994)First clinical validation
2000sSite-specific conjugationPegIntron® (2000), Neulasta® (2002)Improved homogeneity
2010s-PresentShort-chain precision linkersPROTACs, ADCsMinimalist conjugation strategies

The evolution toward smaller PEG architectures culminated in derivatives like Methylamino-PEG1-acid, which represents a strategic shift from large polymers to discrete functional spacers. This minimalist approach maintains the essential benefits of PEGylation – enhanced solubility, reduced aggregation, and decreased immunogenicity – while eliminating the viscosity issues and manufacturing complexities associated with larger PEG chains. Contemporary applications now leverage these compact linkers in advanced modalities including antibody-drug conjugates (ADCs), PROTAC degraders, and targeted nanocarriers [1] [3] [5].

Role of Methylamino-PEG1-Acid in Modern Bioconjugation Strategies

Methylamino-PEG1-acid (chemical formula: C₆H₁₃NO₃; MW: 147.2 g/mol) has emerged as a versatile heterobifunctional crosslinker that enables precise construction of complex bioconjugates. Its molecular architecture features a terminal methylamino group (-NHCH₃) and a carboxylic acid (-COOH) separated by a short ethylene glycol spacer. This compact design (PEG1 indicates a single ethylene oxide unit) occupies minimal steric space while providing essential physicochemical modifications [1] [3].

The compound's primary application lies in creating stable amide linkages between diverse biomolecules. The carboxylic acid group readily reacts with primary amines in the presence of carbodiimide activators (EDC, DCC) or uronium coupling reagents (HATU) to form biologically stable amide bonds. Simultaneously, the secondary amine (methylamino group) exhibits distinct reactivity toward carbonyl groups (ketones, aldehydes) and can form stable amide linkages with activated carboxylic acids. This dual functionality enables the creation of novel molecular architectures inaccessible through traditional homobifunctional linkers [2] [5].

Table 2: Synthetic Applications of Methylamino-PEG1-Acid in Bioconjugation

Conjugation StrategyReaction ConditionsApplication ExamplesStructural Benefits
Amine CouplingEDC/HOBt, HATU, DICProtein-drug conjugatesStable amide bond formation
Carbonyl ReactionpH 5-7, ambient temperatureGlycoprotein modificationSelective conjugation
Tandem ConjugationSequential activationAntibody-drug conjugatesControlled orientation
Protecting Group Strategiest-butyl ester deprotectionMulti-step synthesisOrthogonal reactivity

In antibody-drug conjugate (ADC) development, Methylamino-PEG1-acid serves as a non-cleavable linker that maintains payload stability during circulation. The hydrophilic PEG spacer counteracts the hydrophobicity of cytotoxic payloads, significantly improving conjugate solubility and reducing aggregation. For instance, conjugates featuring monomethyl auristatin E (MMAE) linked through Methylamino-PEG1-acid demonstrate up to 5-fold higher solubility compared to non-PEGylated counterparts, directly impacting formulation stability and pharmacokinetic profiles [1] [7].

In the emerging field of PROTACs (Proteolysis Targeting Chimeras), Methylamino-PEG1-acid enables precise spatial organization between E3 ligase ligands and target protein binders. The compound's CAS number 1367918-21-5 has appeared in numerous medicinal chemistry patent applications as a critical spacer component. Its minimal length (approximately 6.5 Å extended chain length) provides just sufficient separation to allow simultaneous engagement of both proteins with the ubiquitin-proteasome machinery, while the PEG oxygen offers potential hydrogen-bonding interactions that may enhance molecular recognition [3] [5].

Furthermore, Methylamino-PEG1-acid facilitates surface engineering of nanocarriers. When conjugated to lipid-PEG constructs, the methylamino group provides an anchoring point for functional ligands (antibodies, peptides) while the carboxylic acid enables covalent attachment to nanoparticle matrices. This approach has yielded PEGylated liposomes with enhanced tumor penetration capabilities and mucus-penetrating nanoparticles for mucosal delivery. The precise density of Methylamino-PEG1-acid derivatives on nanoparticle surfaces critically determines their biological interactions – optimal surface coverage creates a hydrophilic corona that reduces protein opsonization by >80% compared to non-PEGylated counterparts, dramatically extending circulation half-life [4] [7].

Key Functional Groups in Methylamino-PEG1-Acid: Amine and Carboxylic Acid Synergy

The strategic value of Methylamino-PEG1-acid stems from the complementary reactivity and electronic modulation of its terminal functional groups. The methylamino group (-NH-CH₃) represents a secondary amine with distinct chemical behavior compared to primary amines. The methyl substituent creates steric hindrance that moderates nucleophilicity while providing electronic donation through hyperconjugation. This results in selective reactivity toward activated carbonyls (esters, anhydrides) with minimal competition from primary amines in complex biomolecules. Additionally, the methyl group eliminates the potential for dipolar crosslinking that plagues primary amine-containing linkers [5] [9].

The carboxylic acid terminus exhibits a pKa of approximately 4.2-4.5, making it predominantly ionized (-COO⁻) at physiological pH. This ionization state significantly enhances the aqueous solubility of hydrophobic payloads upon conjugation. Under slightly acidic conditions (pH 5.0-6.0), the protonated form (-COOH) facilitates efficient coupling reactions using carbodiimide chemistry. The carboxylic acid can be activated to form N-hydroxysuccinimide (NHS) esters that react efficiently with primary amines (k = 10³-10⁴ M⁻¹s⁻¹) to form stable amide bonds. Alternatively, it can be converted to acyl halides for reactions in non-aqueous systems, providing exceptional synthetic flexibility [7] [10].

The synergistic interaction between these functional groups enables sophisticated conjugation strategies:

  • Orthogonal Protection Schemes: The carboxylic acid can be protected as a t-butyl ester (using derivatives like Methylamino-PEG1-t-butyl ester, CAS 1807521-03-4) while the methylamino group engages in conjugation. Subsequent acidic deprotection (TFA) reveals the carboxylic acid for sequential coupling without cross-reactivity [9].

  • pH-Selective Conjugation: At pH 6.5-7.5, the methylamino group (pKa ~9.5) remains predominantly unionized and nucleophilic, while the carboxylic acid is ionized. This allows selective acylation of the amine without carboxylate activation interference.

  • Tandem Conjugation Protocols: The carboxylic acid can be coupled to a primary amine-containing molecule first, after which the methylamino group reacts with aldehydes via reductive amination or with activated carboxylates to form tertiary amides. This controlled sequential approach minimizes heterodimer formation (<5% by HPLC analysis in optimized protocols) [2] [5].

The ethylene glycol spacer plays multiple essential roles beyond simple connectivity. Its electron-donating oxygen moderately influences the electronic properties of both terminal groups, reducing the carboxylic acid pKa by ~0.3-0.5 units compared to alkyl analogs. More importantly, the spacer introduces molecular flexibility that enables conformational adaptation during binding events. Molecular dynamics simulations indicate the PEG1 spacer allows functional group rotation with energy barriers <3 kcal/mol, facilitating optimal orientation for conjugation while adding only minimal hydrodynamic volume [1] [8].

Table 3: Comparative Analysis of Methylamino-PEG1-Acid Functional Groups

Functional GroupChemical PropertiesReaction CapabilitiesBiological Impacts
Methylamino (-NHCH₃)pKa: 9.2-9.5; moderate nucleophileReductive amination, acylationReduced immunogenicity
Carboxylic Acid (-COOH)pKa: 4.2-4.5; hydrogen-bond acceptorAmide coupling, esterificationEnhanced aqueous solubility
Ethyleneoxy Spacer (-CH₂CH₂O-)Electron-donating; flexibleN/ADecreased protein adsorption

The compound's crystalline solid form (typically as HCl salt) ensures stability during storage, with manufacturers specifying >3-year shelf life at -20°C. Analytical characterization reveals exceptional purity (>95% by HPLC), with the major impurities being hydrolysis products (methoxy-PEG1-acid) and oxidation byproducts (N-formyl derivatives). The hydrochloride salt form (CAS 1367918-21-5) exhibits superior solubility in aqueous buffers (up to 100 mM in PBS) compared to the free base form, facilitating bioconjugation in physiological conditions without organic cosolvents [1] [3].

Properties

CAS Number

1367918-21-5

Product Name

Methylamino-PEG1-acid

IUPAC Name

3-[2-(methylamino)ethoxy]propanoic acid

Molecular Formula

C6H13NO3

Molecular Weight

147.17

InChI

InChI=1S/C6H13NO3/c1-7-3-5-10-4-2-6(8)9/h7H,2-5H2,1H3,(H,8,9)

InChI Key

KCIBCMLJZUPOAJ-UHFFFAOYSA-N

SMILES

CNCCOCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Methylamino-PEG1-acid HCl salt

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.